2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group attached to the imidazo[2,1-b][1,3,4]thiadiazole core. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and disrupt its replication, leading to the inhibition of cell growth and proliferation . Additionally, it can interact with enzymes and proteins involved in key biological processes, such as signal transduction and metabolic pathways. The presence of the methoxyphenyl and phenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core but differ in the substituents attached to the ring.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds have similar structures but may contain different substituents on the imidazo and thiadiazole rings.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N3OS |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N3OS/c1-21-14-9-5-8-13(10-14)16-19-20-11-15(18-17(20)22-16)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
RYVRSEPRRFOWPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=C(N=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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